4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O3 and its molecular weight is 430.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of related compounds, exploring the antimicrobial potential of derivatives with structural similarities to the compound , has been a significant area of research. For instance, Bektaş et al. (2007) investigated the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, providing insights into the chemical versatility and potential applications of such compounds in combating microbial infections (Bektaş et al., 2007). Similarly, research by Kapadiya et al. (2020) on the antimicrobial evaluation of 1,3,4-oxadiazole bearing Schiff base moiety highlighted the significance of this chemical framework in developing antimicrobial agents (Kapadiya et al., 2020).
Antioxidant and Nematocidal Activities
The compound's derivatives have also been investigated for their antioxidant properties. Mallesha et al. (2014) explored the in vitro antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, indicating the potential of these compounds in scavenging free radicals (Mallesha et al., 2014). Additionally, Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, evaluating their nematocidal activities and demonstrating their potential in agricultural pest control (Liu et al., 2022).
Lipase and α-Glucosidase Inhibition
Investigations into the biochemical applications of these compounds have also been conducted. Bekircan et al. (2015) used a starting compound similar to the one for the synthesis of novel heterocyclic compounds and evaluated their lipase and α-glucosidase inhibitory activities, highlighting the potential therapeutic applications of these compounds (Bekircan et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are various types of bacteria and fungi. It has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mode of Action
The compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to cell death
Biochemical Pathways
The compound affects various biochemical pathways related to the survival and proliferation of the target organisms. By inhibiting key enzymes or receptors, it disrupts essential biological processes, leading to the death of the target organisms .
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of the target organisms, leading to their death . This makes the compound a potential candidate for use as a pesticide or antimicrobial agent.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHMOSLSQVTOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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